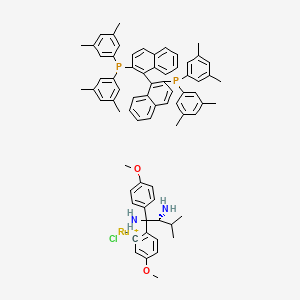
5'-Bromo-3'-chloro-2'-fluorophenacyl bromide
Vue d'ensemble
Description
5-Bromo-3'-chloro-2'-fluorophenacyl bromide (BCFPB) is a chemical compound used for a variety of applications in the scientific and medical fields. BCFPB is a brominated phenacyl compound that has a wide range of uses, from synthesis to medicinal applications. In
Applications De Recherche Scientifique
Chemoselective Functionalization
Research on chemoselective functionalization of halogenated pyridines, such as the study by Stroup et al. (2007), demonstrates the utility of halogenated compounds in selective chemical synthesis. Their work outlines a method for selectively substituting halides in 5-bromo-2-chloro-3-fluoropyridine, showcasing the precise control achievable in modifying halogenated compounds for specific chemical properties or activities (Stroup et al., 2007).
Green Synthesis and Biological Evaluation
The green synthesis approach utilized by Sonyanaik et al. (2018) for producing 6-(2-chloro-4-fluorophenyl)-9-phenylimidazo[1,2-a][1,8]naphthyridine derivatives highlights the potential for environmentally friendly chemical processes. Their research also underscores the biological evaluation of these compounds, revealing their antimicrobial potency, which suggests the significance of halogenated compounds in developing new antimicrobial agents (Sonyanaik et al., 2018).
Synthesis and Antitumor Activity
The synthesis of 3-(2,4-dichloro-5-fluorophenyl)-6-(substituted phenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines and their evaluation for antitumor activity, as reported by Bhat et al. (2009), exemplifies the potential application of halogenated compounds in cancer research. This work indicates the therapeutic possibilities of these compounds in targeting various cancer cell lines (Bhat et al., 2009).
Novel Synthesis Approaches
The novel synthesis of 1,2,4-Triazolo[3,4-b]thiazole derivatives through a multi-component reaction involving halogenated phenacyl bromides demonstrates the versatility of halogenated compounds in facilitating efficient chemical syntheses. This study by Bhat and Holla (2004) also explores the antimicrobial activity of the synthesized compounds, further illustrating the broad utility of such chemicals in medicinal chemistry (Bhat & Holla, 2004).
Propriétés
IUPAC Name |
2-bromo-1-(5-bromo-3-chloro-2-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClFO/c9-3-7(13)5-1-4(10)2-6(11)8(5)12/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBHQLPGZKCEQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)CBr)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1460190.png)
![7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1460192.png)
![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide 2,2,2-trifluoroacetate](/img/structure/B1460193.png)




